![molecular formula C21H23N5O2 B2365392 2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-3-yl)-N-(m-tolyl)acetamide CAS No. 1006785-48-3](/img/structure/B2365392.png)
2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-3-yl)-N-(m-tolyl)acetamide
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Overview
Description
The compound contains several functional groups including a pyrazole ring, a cyclopenta[d]pyrimidinone ring, and an acetamide group. The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the pyrazole and cyclopenta[d]pyrimidinone rings in separate steps, followed by their connection via a suitable linker. The acetamide group could then be introduced via an acylation reaction .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrazole and cyclopenta[d]pyrimidinone rings, which are likely to be planar due to the presence of conjugated double bonds. The acetamide group would add polarity to the molecule .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions. For example, the pyrazole ring could undergo electrophilic substitution reactions, while the carbonyl group in the cyclopenta[d]pyrimidinone ring could be involved in nucleophilic addition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the acetamide group could enhance its solubility in polar solvents .Scientific Research Applications
Heterocyclic Compound Synthesis and Biological Activity
Insecticidal and Antibacterial Potential : Research by Deohate and Palaspagar (2020) demonstrates the synthesis of pyrimidine linked pyrazole heterocyclics through microwave irradiative cyclocondensation. These compounds were evaluated for their insecticidal activity against Pseudococcidae insects and antibacterial potential, showcasing the diverse biological applications of such compounds (Deohate & Palaspagar, 2020).
Antimicrobial Activities : Bondock et al. (2008) utilized a similar compound for the synthesis of heterocycles incorporating the antipyrine moiety, which were tested for antimicrobial activities. This research underscores the compound's utility in developing new antimicrobial agents (Bondock et al., 2008).
Antitumor Activity : A study by Fahim, Elshikh, and Darwish (2019) focused on the synthesis of novel pyrimidiopyrazole derivatives, demonstrating significant in vitro antitumor activity against HepG2 cell lines. This highlights the compound's potential in cancer research and therapy (Fahim, Elshikh, & Darwish, 2019).
Neuroinflammation Imaging : Damont et al. (2015) synthesized novel pyrazolo[1,5-a]pyrimidines as ligands for the translocator protein 18 kDa (TSPO), used in neuroinflammation imaging with PET. This application provides insights into the compound's relevance in neurological research and diagnostics (Damont et al., 2015).
Future Directions
properties
IUPAC Name |
2-[2-(3,5-dimethylpyrazol-1-yl)-4-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-3-yl]-N-(3-methylphenyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O2/c1-13-6-4-7-16(10-13)22-19(27)12-25-20(28)17-8-5-9-18(17)23-21(25)26-15(3)11-14(2)24-26/h4,6-7,10-11H,5,8-9,12H2,1-3H3,(H,22,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLMPUIQANFXULZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CN2C(=O)C3=C(CCC3)N=C2N4C(=CC(=N4)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-3-yl)-N-(m-tolyl)acetamide |
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